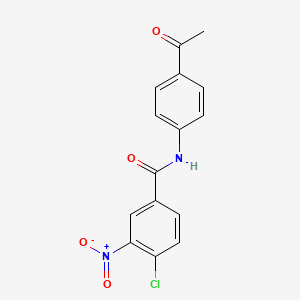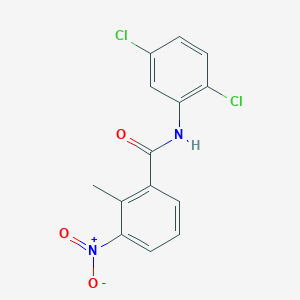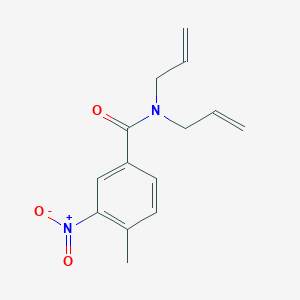![molecular formula C16H22N2O3 B5728973 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5728973.png)
1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is commonly referred to as DPA-714 and is a selective ligand for the translocator protein (TSPO). TSPO is a mitochondrial protein that is involved in several physiological and pathological processes, including inflammation, apoptosis, and neuroprotection.
作用機序
DPA-714 binds to the 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide, which is located on the outer mitochondrial membrane. 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide is involved in several physiological and pathological processes, including cholesterol transport, apoptosis, and inflammation. DPA-714 binding to 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide modulates its activity, leading to a reduction in inflammation and neurodegeneration. The exact mechanism of action of DPA-714 is still not fully understood and requires further investigation.
Biochemical and Physiological Effects:
DPA-714 has been shown to have several biochemical and physiological effects in various animal models. It reduces inflammation by inhibiting the activation of microglia and astrocytes, which are the primary immune cells in the central nervous system. DPA-714 also reduces oxidative stress and apoptosis, leading to neuroprotection. In addition, DPA-714 has been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and GABA, leading to improvements in cognitive function.
実験室実験の利点と制限
One of the main advantages of DPA-714 is its selectivity for 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide, which makes it a useful tool for studying the role of 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide in various physiological and pathological processes. It also has a favorable pharmacokinetic profile, with high brain penetration and a long half-life. However, one of the limitations of DPA-714 is its low solubility, which can make it challenging to administer in vivo. In addition, the exact mechanism of action of DPA-714 is still not fully understood, and further research is required to elucidate its effects fully.
将来の方向性
The potential therapeutic applications of DPA-714 are vast, and several future directions can be explored. One potential direction is to investigate its role in other diseases, such as multiple sclerosis, epilepsy, and stroke. Another direction is to develop more potent and selective 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide ligands that can be used as therapeutic agents. Furthermore, DPA-714 can be used as a tool to study the role of 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide in various physiological and pathological processes, leading to a better understanding of its function. Finally, the development of new formulations of DPA-714 that improve its solubility and bioavailability can lead to more effective therapeutic interventions.
Conclusion:
In conclusion, DPA-714 is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a selective ligand for the 1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide and has been extensively studied for its effects in various animal models of neuroinflammation, neurodegeneration, and cancer. DPA-714 reduces inflammation, oxidative stress, and apoptosis, leading to neuroprotection and improvements in cognitive function. It has several advantages and limitations for lab experiments, and several future directions can be explored to further understand its potential therapeutic applications.
合成法
The synthesis of DPA-714 involves the reaction between 1-(2,4-dimethylphenoxy)acetyl chloride and 4-piperidinecarboxamide in the presence of a base. The reaction yields a white solid that is purified through recrystallization. The purity and identity of the compound are confirmed through various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
DPA-714 has been extensively studied for its potential therapeutic applications in various diseases, including neuroinflammation, neurodegeneration, and cancer. It has been shown to modulate the immune response and reduce inflammation in several animal models of neuroinflammation. In addition, DPA-714 has been found to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, DPA-714 has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
1-[2-(2,4-dimethylphenoxy)acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11-3-4-14(12(2)9-11)21-10-15(19)18-7-5-13(6-8-18)16(17)20/h3-4,9,13H,5-8,10H2,1-2H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCKKMRKYUZAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCC(CC2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dimethylphenoxy)acetyl]piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-fluorophenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5728894.png)
![2-(4-isopropylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B5728897.png)

![2-{[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5728913.png)
![N'-[1-(4-biphenylyl)propylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5728923.png)


![1-(2-chlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B5728944.png)

![3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5728951.png)


